molecular formula C13H11N3O2 B1626398 Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 76013-27-9

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No. B1626398
CAS RN: 76013-27-9
M. Wt: 241.24 g/mol
InChI Key: UMZALKINSDJRCY-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate is a chemical compound with the linear formula C14H14N4O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Imidazo[1,2-a]quinoxaline derivatives have been synthesized from available and inexpensive reagents . The synthesis of these derivatives involves various innovative approaches, including intramolecular cyclization . For instance, ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate underwent intramolecular cyclization to give methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate is characterized by the presence of an imidazo[1,2-a]quinoxaline skeleton . This skeleton is a fused ring system that incorporates an imidazole ring and a quinoxaline ring .

Mechanism of Action

Preliminary studies suggest that the imidazo[1,2-a]quinoxaline skeleton likely exerts its effects by disrupting hyphal differentiation, spore germination, and germ tube growth .

Safety and Hazards

Sigma-Aldrich provides Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate as-is and makes no representation or warranty whatsoever with respect to this product . The cell experiment results indicated that these target compounds possessed good safety to BV2 cells .

properties

IUPAC Name

ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZALKINSDJRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3N=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530248
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

CAS RN

76013-27-9
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 0.4 g of the product of Step A in 15 ml of ethanol was refluxed for 2 hours and the resulting clear orange solution was concentrated to half its volume. The mixture was filtered to obtain 0.25 g of ethyl imidazo-[1,2-a]-quinoxaline-2-carboxylate as a pale yellow solid which were crystallized from an ether-methanol mixture to obtain the product in the form of soft-white needles melting at 184°-187° C. with decomposition.
Name
product
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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